Ici 174865

Description

Properties

CAS No. |

92535-15-4 |

|---|---|

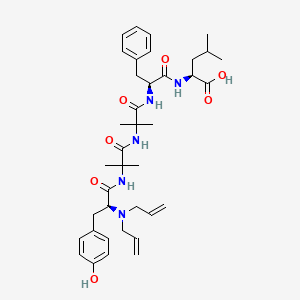

Molecular Formula |

C38H53N5O7 |

Molecular Weight |

691.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C38H53N5O7/c1-9-20-43(21-10-2)31(24-27-16-18-28(44)19-17-27)33(46)41-38(7,8)36(50)42-37(5,6)35(49)40-29(23-26-14-12-11-13-15-26)32(45)39-30(34(47)48)22-25(3)4/h9-19,25,29-31,44H,1-2,20-24H2,3-8H3,(H,39,45)(H,40,49)(H,41,46)(H,42,50)(H,47,48)/t29-,30-,31-/m0/s1 |

InChI Key |

XUWLAGNFLUARAN-CHQNGUEUSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ici 174865; Ici-174865; Ici174865; Ici 174,865; Ici-174,865; Iciq174,865; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to ICI 174865: A Selective Delta-Opioid Receptor Antagonist with Complex Pharmacology

Introduction: Unraveling the Nuances of a Key Pharmacological Tool

ICI 174865 (also known as ICI 174864) is a synthetic peptide that has been instrumental in the pharmacological characterization of the delta-opioid receptor (DOR), a member of the G protein-coupled receptor (GPCR) superfamily.[1] While primarily recognized for its potent and selective antagonist activity at the DOR, a deeper investigation reveals a more complex pharmacological profile, including partial agonism and inverse agonism under specific experimental conditions.[2][3][4] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols essential for its study. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this critical research tool.

Core Mechanism of Action: Beyond Simple Antagonism

This compound exerts its primary effect by competitively binding to the delta-opioid receptor, thereby blocking the binding and subsequent signaling of endogenous and exogenous agonists.[4] The DOR is canonically coupled to inhibitory G proteins (Gi/Go), and its activation leads to a cascade of intracellular events, most notably the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[5]

However, the interaction of this compound with the DOR is not limited to simple blockade. In systems exhibiting constitutive (basal) receptor activity, this compound can act as an inverse agonist , reducing this spontaneous signaling.[1][5][6] This property makes it an invaluable tool for studying the intrinsic activity of the DOR. Furthermore, at higher concentrations, this compound has been observed to exhibit partial agonist activity, weakly stimulating the receptor.[2][7] This multifaceted nature underscores the importance of careful experimental design and data interpretation when utilizing this compound.

Quantitative Pharmacological Profile

A thorough understanding of a compound's binding affinity and functional potency is paramount for its effective application in research. The following tables summarize the key pharmacological parameters of this compound.

Table 1: Opioid Receptor Binding Affinity of this compound

Binding affinity is typically determined through radioligand binding assays and is expressed as the inhibition constant (Ki). A lower Ki value indicates a higher affinity of the ligand for the receptor.

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |

| Delta (δ) | [³H]diprenorphine | HEK293 cell membranes | 1.1 ± 0.2 | [4] |

| Delta (δ) | [³H]diprenorphine | HEK293 cell membranes | 1.3 ± 0.2 | [1] |

| Mu (μ) | [³H]diprenorphine | HEK293 cell membranes | >1000 | [4] |

| Mu (μ) | [³H]diprenorphine | HEK293 cell membranes | 280 ± 30 | [1] |

| Mu (μ) | [³H]-DAMGO | CHO cells | 18900 | [1] |

| Kappa (κ) | [³H]diprenorphine | HEK293 cell membranes | >1000 | [4] |

| Kappa (κ) | [³H]diprenorphine | HEK293 cell membranes | 430 ± 50 | [1] |

Note: Ki values can vary between studies due to differences in experimental conditions, such as radioligand, tissue preparation, and assay buffer composition.

Table 2: Functional Activity of this compound at the Delta-Opioid Receptor

Functional activity is assessed using assays that measure the cellular response to receptor activation or inhibition. For an antagonist, the potency is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. For inverse agonists, the potency is expressed as the EC50 (half maximal effective concentration) for the inhibition of basal activity.

| Assay | Cell Line | Parameter | Value | Activity | Reference |

| Agonist-induced Contraction | NG108-15 cells | pA2 | 7.9 ± 0.12 | Antagonist | [4] |

| [³⁵S]GTPγS Binding | CHO cells | EC₅₀ | 1.8 ± 0.3 nM | Inverse Agonist | [1] |

| Forskolin-stimulated cAMP accumulation | HEK293/DOR cells | Dose-dependent potentiation | - | Inverse Agonist | [5] |

Signaling Pathways and Experimental Workflows

To fully comprehend the mechanism of action of this compound, it is essential to visualize the signaling pathways it modulates and the experimental workflows used to characterize its activity.

Delta-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical Gi/Go-coupled signaling pathway of the delta-opioid receptor and the points of intervention for agonists, antagonists like this compound, and inverse agonists.

Caption: Delta-opioid receptor signaling and points of modulation by this compound.

Experimental Workflow: Characterizing this compound

The following diagram outlines a typical experimental workflow for the comprehensive characterization of a compound like this compound.

Caption: A streamlined workflow for the pharmacological evaluation of this compound.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to characterize this compound.

Protocol 1: Radioligand Binding Assay for Delta-Opioid Receptor

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the delta-opioid receptor using a radiolabeled antagonist, such as [³H]-naltrindole.

1. Materials and Reagents:

-

Membrane Preparation: Membranes from cells stably expressing the human delta-opioid receptor (e.g., HEK293 or CHO cells).[8]

-

Radioligand: [³H]-naltrindole (specific activity ~30-60 Ci/mmol).[8]

-

Unlabeled Ligands: this compound (test compound), naltrindole (for non-specific binding), and a positive control (e.g., DPDPE).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

-

Scintillation Cocktail.

-

96-well microplates and glass fiber filters (GF/C).

-

Filtration apparatus and scintillation counter.

2. Procedure:

-

Membrane Preparation: Culture cells expressing the delta-opioid receptor to confluency, harvest, and prepare crude membrane fractions by homogenization and centrifugation. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of binding buffer.

-

50 µL of various concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M).

-

For total binding wells, add 50 µL of binding buffer.

-

For non-specific binding wells, add 50 µL of a saturating concentration of unlabeled naltrindole (e.g., 10 µM).

-

50 µL of [³H]-naltrindole at a final concentration close to its Kd (e.g., 0.1-0.5 nM).

-

100 µL of membrane preparation (50-100 µg of protein).

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Activity

This functional assay measures the ability of this compound to inhibit the basal G protein activity, characteristic of an inverse agonist.

1. Materials and Reagents:

-

Receptor Source: Cell membranes from CHO cells stably expressing the human delta-opioid receptor.[1]

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[1]

-

GDP: Guanosine 5'-diphosphate (to maintain G proteins in their inactive state).

-

Non-specific Binding Control: Unlabeled GTPγS (10 µM).[1]

2. Procedure:

-

Membrane and Reagent Preparation: Prepare membranes as described in the binding assay protocol. Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, add:

-

Assay buffer.

-

GDP (final concentration 10-30 µM).

-

Cell membranes (20-50 µg protein/well).

-

Serial dilutions of this compound. For basal activity, add buffer. For non-specific binding, add unlabeled GTPγS.

-

-

Pre-incubation: Pre-incubate the plate for 15-30 minutes at 30°C.

-

Initiate Reaction: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to all wells.

-

Incubation: Incubate for 60 minutes at 30°C with gentle shaking.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: Measure the filter-bound radioactivity by scintillation counting.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of this compound. A decrease in basal [³⁵S]GTPγS binding indicates inverse agonist activity. Determine the EC50 and the maximal inhibition (Emax) from the concentration-response curve.

Protocol 3: Adenylyl Cyclase Inhibition (cAMP) Assay

This assay measures the functional consequence of DOR activation or inhibition on the downstream second messenger, cAMP. It can be used to determine the antagonist potency of this compound.

1. Materials and Reagents:

-

Cell Line: HEK293 cells stably expressing the human delta-opioid receptor.[1]

-

Stimulating Agent: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).[5]

-

Test Compounds: this compound and a DOR agonist (e.g., DPDPE).

-

cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or BRET-based).

-

Phosphodiesterase (PDE) inhibitor: (e.g., IBMX) to prevent cAMP degradation.[1]

2. Procedure:

-

Cell Culture and Seeding: Culture the cells to ~80% confluency and seed them into a 96-well plate. Allow the cells to adhere overnight.

-

Pre-treatment with Antagonist: Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

-

Agonist and Forskolin Stimulation: Add a fixed concentration of the DOR agonist (e.g., EC80 of DPDPE) and forskolin (e.g., 1-10 µM) to the wells.

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the log concentration of this compound in the presence of the agonist. Determine the IC50 value for the inhibition of the agonist response. The pA2 value can then be calculated using the Schild equation to quantify the antagonist potency. To assess inverse agonism, this compound is added in the presence of forskolin alone, and an increase in cAMP levels compared to forskolin alone would indicate inverse agonist activity.[5]

Conclusion and Future Perspectives

This compound remains an indispensable pharmacological tool for the study of the delta-opioid receptor. Its high selectivity for the DOR over other opioid receptor subtypes, combined with its well-characterized antagonist, partial agonist, and inverse agonist properties, allows for a nuanced investigation of DOR function. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to design and execute robust experiments, leading to a deeper understanding of the physiological and pathophysiological roles of the delta-opioid system. As the field moves towards the development of more selective and functionally biased opioid ligands for therapeutic applications, a thorough understanding of benchmark compounds like this compound is more critical than ever.

References

- Chan, J. S., Chiu, T. T., & Wong, Y. H. (1996). Inverse agonistic effect of ICI-174864 on the cloned delta-opioid receptor: role of G protein and adenylyl cyclase activation. Molecular pharmacology, 50(6), 1651–1657.

-

Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities. MDPI. Available at: [Link]

- Cotton, R., Giles, M. G., Miller, L., Shaw, J. S., & Timms, D. (1984). ICI 174,864: a highly selective antagonist for the opioid delta-receptor. European journal of pharmacology, 97(3-4), 331–332.

- Volpe, D. A., McMahon, Tobin, A. J., & Patierno, S. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory toxicology and pharmacology, 59(3), 385–390.

- Audet, N., & Pineyro, G. (2013). Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses. Molecular pharmacology, 83(4), 834–846.

- Sheldon, R. J., Riviere, P. J., Malarchik, E., Porreca, F., Burks, T. F., & Yamamura, H. I. (1987). Selective Delta-Opioid Receptor Antagonism by ICI 174,864 in the Central Nervous System. The Journal of pharmacology and experimental therapeutics, 241(2), 536–542.

- Chen, Y., & Liu-Chen, L. Y. (2002). Chronic agonist treatment converts antagonists into inverse agonists at delta-opioid receptors. The Journal of pharmacology and experimental therapeutics, 302(3), 1145–1152.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ICI 174,864 | δ Opioid Receptors | Tocris Bioscience [tocris.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Inverse agonistic effect of ICI-174,864 on the cloned delta-opioid receptor: role of G protein and adenylyl cyclase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chronic agonist treatment converts antagonists into inverse agonists at delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective delta-opioid receptor antagonism by ICI 174,864 in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to ICI 174865: A Seminal Tool in Delta-Opioid Receptor Research

Executive Summary: This document provides an in-depth technical overview of ICI 174865, a foundational peptide antagonist of the delta-opioid receptor (DOR). Developed during a critical period of opioid research, this compound was instrumental in the pharmacological dissection of opioid receptor subtypes. This guide details its discovery, chemical properties, and mechanism of action. It further provides field-validated experimental protocols for its use in characterizing receptor binding and functional antagonism, explores the signaling pathways it modulates, and discusses its historical significance and limitations, which paved the way for next-generation research tools.

The Quest for Opioid Receptor Selectivity: A Historical Context

The landscape of opioid pharmacology in the mid-20th century was complex and functionally opaque. While the analgesic effects of opiates were well-known, the molecular targets—the opioid receptors—were still being resolved. The identification of distinct receptor subtypes, primarily mu (μ), delta (δ), and kappa (κ), created an urgent need for selective chemical tools to probe their individual physiological roles.[1] Early opioid compounds often exhibited broad activity across these receptor types, confounding efforts to link a specific receptor to a specific physiological or pathological effect. The development of ligands with high selectivity for a single receptor subtype was a critical step forward, enabling researchers to isolate and study the function of each component of the opioid system.

Discovery and Genesis of this compound

This compound (N,N-diallyl-Tyr-Aib-Aib-Phe-Leu-OH) emerged from research programs at Imperial Chemical Industries (ICI) in the 1980s.[2] Its design was a strategic modification of endogenous enkephalin peptides, the natural ligands for the delta-opioid receptor.[3] The key structural alterations, including the N,N-diallyl group on the N-terminal tyrosine and the inclusion of two aminoisobutyric acid (Aib) residues, conferred potent antagonistic properties and, crucially, high selectivity for the DOR.[2] This peptide-based antagonist became an invaluable tool for distinguishing the functions of DOR from those of mu- and kappa-opioid receptors in various experimental models.[2]

Pharmacological Profile: A Seminal Delta-Opioid Antagonist

The utility of this compound is grounded in its specific and potent interaction with the delta-opioid receptor. It acts as a competitive antagonist, binding to the receptor's orthosteric site and preventing the binding and subsequent activation by endogenous or exogenous agonists.[2]

Binding Affinity and Selectivity

The defining characteristic of this compound is its marked preference for the DOR over other opioid receptor subtypes. This selectivity is quantified through radioligand binding assays, which measure the inhibition constant (Ki) of the compound at each receptor. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Representative Kᵢ (nM)[4] | Selectivity Ratio (μ/δ) | Selectivity Ratio (κ/δ) |

| Delta (δ) | ~1-3 | - | - |

| Mu (μ) | >1000 | >300-fold | - |

| Kappa (κ) | >1000 | - | >300-fold |

Note: Specific Ki values can vary between studies and experimental conditions (e.g., tissue preparation, radioligand used). The data presented are representative values to illustrate selectivity.

Functional Antagonism and Inverse Agonism

Beyond simple binding, this compound effectively blocks the functional response elicited by DOR agonists. In classic in vitro bioassays, such as the mouse vas deferens preparation, it produces a concentration-dependent rightward shift in the agonist's dose-response curve, a hallmark of competitive antagonism.[5][6]

Furthermore, some studies have characterized this compound as an inverse agonist.[2][7] This means that in systems where the DOR exhibits basal, agonist-independent activity (constitutive activity), this compound can inhibit this baseline signaling, producing an effect opposite to that of an agonist.[2]

Core Experimental Applications & Methodologies

This compound has been a workhorse in opioid pharmacology, primarily used to identify and characterize DOR-mediated effects. The two most common applications are radioligand binding assays to determine affinity and in vitro functional assays to measure antagonist potency.

Workflow: Characterizing Receptor Selectivity and Potency

The logical flow for using this compound to characterize a new opioid compound involves a multi-stage process to determine its binding profile and functional activity at the DOR.

Sources

- 1. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. δ-opioid receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Effect of morphine on adrenergic transmission in the mouse vas deferens. Assessment of agonist and antogonist potencies of narcotic analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activity of mu- and delta-opioid agonists in vas deferens from mice deficient in MOR gene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Delta Opioid Receptor (DOR) Inverse Agonist and Irreversible (Non-Competitive) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to ICI 174865: A Foundational Tool for Selective Delta-Opioid Receptor Antagonism

Authored for Drug Development Professionals, Researchers, and Scientists

This guide provides an in-depth examination of ICI 174865, a pioneering selective antagonist for the delta-opioid receptor (DOR). We will explore its pharmacological profile, mechanism of action, and detailed experimental protocols for its application in in vitro research, offering field-proven insights into its use as a critical tool for elucidating the role of the delta-opioid system.

Introduction: The Significance of a Selective Antagonist

The opioid system, comprising receptors such as the mu (MOR), kappa (KOR), and delta (DOR) types, is a cornerstone of pain modulation and a key target for analgesic drugs.[1] While MOR agonists are potent painkillers, their clinical use is hampered by severe side effects. The delta-opioid receptor has emerged as a promising alternative target for treating chronic pain, mood disorders, and anxiety, potentially with a more favorable side effect profile.[2]

To dissect the specific functions of DOR, researchers require highly selective tools that can block this receptor without significantly affecting MOR or KOR. This compound (N,N-diallyl-Tyr-Aib-Aib-Phe-Leu-OH) was one of the first peptide-based antagonists developed with a notable preference for the delta-opioid receptor, making it an invaluable asset in foundational opioid research.[3] Its use has been instrumental in characterizing the physiological roles of DOR and in the initial screening of novel delta-agonist compounds.[3][4]

Pharmacological Profile and Mechanism of Action

This compound functions as a competitive antagonist . It binds to the orthosteric site of the delta-opioid receptor, the same site recognized by endogenous enkephalins and exogenous agonists. However, its binding does not induce the conformational change necessary for receptor activation and downstream signaling. Instead, it occupies the receptor, physically preventing agonists from binding and initiating a biological response.

Receptor Binding Affinity and Selectivity

The utility of a pharmacological tool is defined by its affinity (how tightly it binds) and selectivity (its preference for one receptor over others). While specific Ki values (inhibition constant) can vary slightly based on experimental conditions (e.g., radioligand used, tissue preparation), this compound demonstrates a clear preference for the delta-opioid receptor.

| Receptor Subtype | Representative Binding Affinity (Ki) | Selectivity Ratio (MOR/DOR) | Selectivity Ratio (KOR/DOR) |

| Delta (δ) | ~2-15 nM | - | - |

| Mu (μ) | >200 nM | ~13-100 fold | - |

| Kappa (κ) | >1000 nM | - | >65-500 fold |

Note: Data synthesized from historical studies. Absolute values may differ, but selectivity ratios remain consistent in demonstrating DOR preference.[5][6]

This selectivity profile, particularly its strong preference for DOR over MOR, allows researchers to isolate and study delta-opioid-mediated effects with confidence that the observed results are not confounded by actions at the mu-opioid receptor.

In Vitro Experimental Design and Protocols

The following sections provide detailed, self-validating protocols for characterizing the interaction of this compound with the delta-opioid receptor.

Protocol: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound like this compound by measuring its ability to displace a known radiolabeled ligand from the receptor.[7][8]

Objective: To determine the IC₅₀ and calculate the Ki of this compound at the human delta-opioid receptor.

Methodology:

-

Membrane Preparation:

-

Action: Culture HEK293 or CHO cells stably expressing the human delta-opioid receptor (hDOR). Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[9]

-

Rationale: Homogenization breaks the cells, releasing membrane fragments rich in receptors. Low temperature and protease inhibitors prevent protein degradation.

-

Action: Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[9] Resuspend the pellet in fresh buffer.

-

Rationale: Differential centrifugation isolates the membrane fraction from other cellular components.

-

Action: Determine protein concentration using a standard method like the BCA assay.[9]

-

Rationale: Standardizing the amount of receptor-containing protein per well is critical for reproducible results.

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add membrane suspension, assay buffer, and a selective DOR radioligand (e.g., [³H]-DPDPE) at a concentration near its Kd.[10]

-

Rationale: This well measures the maximum amount of radioligand that can bind to the receptors.

-

Non-Specific Binding (NSB): Add membrane suspension, radioligand, and a high concentration of a non-labeled, potent DOR agonist (e.g., 10 µM SNC80) or antagonist.

-

Rationale: The excess unlabeled ligand saturates all specific receptor sites, so any remaining radioactivity represents binding to non-receptor components (e.g., the filter plate), which must be subtracted.

-

Competition Binding: Add membrane suspension, radioligand, and serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

Rationale: This measures the ability of increasing concentrations of the test compound to displace the radioligand, generating a dose-response curve.

-

-

Incubation and Filtration:

-

Action: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[9][11]

-

Rationale: Sufficient incubation time ensures the binding reaction is complete.

-

Action: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.[9][12]

-

Rationale: Filtration separates the large membrane fragments (with bound radioligand) from the free, unbound radioligand. Cold buffer slows the dissociation rate, preventing the radioligand from unbinding during the wash steps.

-

-

Data Analysis:

-

Action: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Action: Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Action: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific binding).

-

Action: Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Rationale: The Cheng-Prusoff correction accounts for the presence of the competing radioligand, converting the operational IC₅₀ value into a true measure of binding affinity (Ki).

-

Protocol: Functional Antagonism Assay (cAMP Inhibition)

This assay confirms that this compound is a functional antagonist by measuring its ability to block agonist-induced inhibition of cyclic AMP (cAMP) production. The delta-opioid receptor is a Gi/Go-coupled G protein-coupled receptor (GPCR).[13] Its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][14]

Objective: To quantify the potency of this compound in reversing agonist-mediated inhibition of cAMP.

Methodology:

-

Cell Culture and Plating:

-

Action: Use cells expressing hDOR (as in the binding assay). Seed cells into a 96- or 384-well plate and allow them to adhere overnight.

-

Rationale: A stable, adherent cell monolayer is required for a consistent response.

-

-

Assay Procedure:

-

Action: Pre-treat cells with varying concentrations of this compound for 15-30 minutes.

-

Rationale: This allows the antagonist to occupy the receptors before the agonist is introduced.

-

Action: Add a fixed concentration of a DOR agonist (e.g., the EC₈₀ concentration of SNC80) in the presence of an adenylyl cyclase stimulator like Forskolin (FSK).[15][16]

-

Rationale: Forskolin directly activates adenylyl cyclase, creating a high basal level of cAMP.[17] The agonist will then inhibit this production. Using the EC₈₀ of the agonist provides a robust signal window to measure antagonism.

-

Action: Include control wells: (1) Vehicle only (basal cAMP), (2) FSK only (stimulated cAMP), (3) FSK + Agonist (inhibited cAMP).

-

Rationale: These controls establish the dynamic range of the assay and validate that the agonist is effectively inhibiting cAMP production.

-

Action: Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

cAMP Detection:

-

Action: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or GloSensor-based assays).[16][18][19]

-

Rationale: These kits provide sensitive and high-throughput methods to quantify cAMP. They are typically based on competitive immunoassays or biosensors.[18][19]

-

-

Data Analysis:

-

Action: Normalize the data, setting the FSK-only signal as 100% and the FSK + Agonist signal as 0%.

-

Action: Plot the normalized response against the log concentration of this compound.

-

Action: Fit the data to determine the IC₅₀ of this compound, which represents its functional antagonist potency. This can be used to calculate the antagonist equilibrium constant (Kb) via the Schild equation.

-

Visualization of Pathways and Workflows

Caption: Canonical Gi-coupled signaling pathway of the delta-opioid receptor.

Caption: Experimental workflow for the cAMP functional antagonism assay.

In Vivo Applications and Considerations

While this compound has been pivotal for in vitro studies, its application in whole-animal (in vivo) models is limited by its pharmacokinetic properties.

-

Blood-Brain Barrier (BBB) Penetration: As a peptide, this compound has poor ability to cross the BBB.[20] Consequently, systemic administration (e.g., intravenous or intraperitoneal injection) is often ineffective for targeting DORs in the central nervous system. To overcome this, researchers typically employ direct central administration routes, such as intracerebroventricular (i.c.v.) or intrathecal (i.t.) injections.

-

Bioavailability and Half-life: The bioavailability of peptide-based drugs is generally low due to rapid degradation by proteases in the body.[21][22] This results in a short biological half-life, requiring careful timing of administration in behavioral experiments.

-

Experimental Design: When using this compound in vivo, a robust experimental design is critical. This includes:

-

Vehicle Controls: To control for the effects of the injection procedure and the solvent.

-

Agonist Controls: To confirm that the delta-agonist being used produces the expected effect (e.g., analgesia).

-

Antagonist Pre-treatment: this compound should be administered prior to the agonist to demonstrate its blocking effect. The timing of this pre-treatment is crucial and must be optimized based on the specific experimental paradigm.

-

Limitations and Concluding Remarks

This compound is a foundational tool that was instrumental in the early characterization of the delta-opioid receptor. Its primary limitations—namely its peptide nature, poor bioavailability, and limited BBB penetration—have led to the development of more advanced, non-peptidic antagonists like Naltrindole (NTI) which offer improved pharmacokinetic profiles for in vivo research.[3]

Despite these limitations, this compound remains a valuable compound for in vitro assays where bioavailability is not a concern.[23] It serves as an excellent benchmark for validating new assays and for initial screening protocols aimed at identifying novel DOR ligands. Its high selectivity continues to make it a reliable choice for definitively implicating the delta-opioid receptor in cellular and tissue-level responses. Understanding its properties and applying it within well-designed, validated protocols ensures its continued utility in the field of opioid pharmacology.

References

-

- PubMed

-

- Benchchem

-

- PubMed Central

-

- Frontiers

-

- Wikipedia

-

- PubMed Central

-

- Benchchem

-

- Gifford Bioscience

-

- PubMed Central

-

- DTIC

-

- JoVE

-

- PubMed Central

-

- NIH

-

- ScienceDirect

-

- PubMed

-

- NCBI Bookshelf

-

- MDPI

-

- Gifford Bioscience

-

- Revvity

-

- Revvity

-

- PubMed

-

- MDPI

-

- PubMed

-

- PubMed

-

- PubMed Central

-

- MyBioSource

-

- NCBI Bookshelf

-

- NIH

-

- PubMed Central

-

- NIH

-

- PubMed Central

Sources

- 1. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]

- 3. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro opioid receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro potency, affinity and agonist efficacy of highly selective delta opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. δ-opioid receptor - Wikipedia [en.wikipedia.org]

- 14. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. resources.revvity.com [resources.revvity.com]

- 17. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Live Cell in Vitro and in Vivo Imaging Applications: Accelerating Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Characterization of ICI 174864: A Selective δ-Opioid Receptor Antagonist and Inverse Agonist

This guide provides a comprehensive technical overview of the essential in vitro methodologies used to characterize ICI 174864 (N,N-diallyl-Tyr-Aib-Aib-Phe-Leu), a cornerstone pharmacological tool in opioid research. We will move beyond simple protocol recitation to explore the scientific rationale behind each experimental choice, ensuring a robust and reproducible characterization of this molecule's affinity, potency, and unique dual mechanism of action at the delta-opioid receptor (DOR).

Introduction: The Significance of ICI 174864

ICI 174864 is a synthetic peptide that has been instrumental in defining the physiological and pathophysiological roles of the δ-opioid system.[1] Its high selectivity for the DOR over other opioid receptor subtypes (μ and κ) makes it an invaluable tool for dissecting receptor-specific effects.[1][2][3] Critically, ICI 174864 is not a simple silent antagonist. In systems where the DOR exhibits spontaneous, ligand-independent (constitutive) activity, ICI 174864 acts as an inverse agonist, reducing this basal signaling.[2][4][5] This dual functionality provides a sophisticated means to probe the intrinsic activity of the receptor itself. This guide will detail the core in vitro assays required to fully elucidate this pharmacological profile.

Part 1: Binding Characterization — Affinity and Selectivity

The foundational step in characterizing any receptor ligand is to determine its binding affinity (Kᵢ) and selectivity profile. The Kᵢ value represents the concentration of the ligand that will occupy 50% of the receptors at equilibrium, providing a direct measure of its binding potency. A lower Kᵢ indicates a higher binding affinity.[1]

Quantitative Binding Data

The selectivity of ICI 174864 is demonstrated by comparing its binding affinity across the three primary opioid receptors.

| Receptor Subtype | Preparation Source | Radioligand Used | Kᵢ (nM) | Selectivity (fold vs. δ) | Reference |

| Delta (δ) | HEK293 cell membranes | [³H]diprenorphine | 1.3 ± 0.2 | - | [1] |

| Mu (μ) | HEK293 cell membranes | [³H]diprenorphine | 280 ± 30 | ~215-fold | [1] |

| Kappa (κ) | HEK293 cell membranes | [³H]diprenorphine | 430 ± 50 | ~330-fold | [1] |

Table 1: Opioid Receptor Binding Affinity of ICI 174864. Data demonstrates high selectivity for the δ-opioid receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

This assay quantifies the affinity of an unlabeled compound (ICI 174864) by measuring its ability to compete off a radiolabeled ligand of known affinity from the target receptor.

Causality: The choice of [³H]diprenorphine, a non-selective antagonist, allows for a consistent comparison across different receptor subtypes expressed in the same cell system (e.g., HEK293), thereby minimizing experimental variability.[1] The final Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.[1]

Step-by-Step Methodology:

-

Receptor Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing the human δ, μ, or κ-opioid receptor.[1] Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend in assay buffer.

-

Assay Setup: In a 96-well plate, combine the following in order:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Serial dilutions of ICI 174864 (the "competitor").

-

A fixed concentration of radioligand (e.g., [³H]diprenorphine).

-

Cell membrane preparation.

-

Total Binding Control: Contains buffer, radioligand, and membranes (no competitor).

-

Non-Specific Binding (NSB) Control: Contains buffer, radioligand, membranes, and a high concentration of a non-labeled, non-selective ligand like naloxone (10 µM) to saturate all specific binding sites.[1]

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination & Harvesting: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/C), which traps the membranes.[6] Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the retained radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of ICI 174864.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[1]

-

Caption: Workflow for determining antagonist potency (pA₂) via Schild analysis.

B. Demonstrating Inverse Agonism

Inverse agonism can only be observed in systems with constitutive receptor activity. ICI 174864 demonstrates this property by reducing the basal signaling of the DOR, an effect that requires G proteins. [4] 1. Experimental Protocol: [³⁵S]GTPγS Binding Assay

This functional assay directly measures the first step in G protein activation. Agonists increase the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits. Conversely, an inverse agonist will decrease the basal level of [³⁵S]GTPγS binding. [1] Step-by-Step Methodology:

-

Materials:

-

Assay Setup: In a 96-well plate, add in order:

-

Assay buffer containing GDP.

-

Cell membranes.

-

Serial dilutions of ICI 174864.

-

-

Initiation & Incubation: Initiate the reaction by adding [³⁵S]GTPγS. Incubate at 30°C for 60 minutes. [1]4. Termination & Quantification: Terminate and harvest onto filter plates as described in the radioligand binding assay. Measure radioactivity with a scintillation counter.

-

Data Analysis:

-

Plot specific binding (as a percentage of basal activity) against the log concentration of ICI 174864.

-

A concentration-dependent decrease below 100% basal activity indicates inverse agonism. Fit the data to determine the EC₅₀ and Eₘₐₓ for this effect. [1] 2. Experimental Protocol: Adenylyl Cyclase Inhibition Assay

-

This assay measures a downstream consequence of Gᵢ/G₀-coupled receptor activation: the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels. [7]To observe inverse agonism, the basal cAMP level is first elevated using forskolin, a direct activator of adenylyl cyclase. An inverse agonist will then cause a further increase in cAMP levels by inhibiting the constitutive, Gᵢ-mediated suppression of adenylyl cyclase. [4] Step-by-Step Methodology:

-

Cell Culture: Plate HEK293 cells expressing the DOR in a 96-well plate. [4]2. Pre-treatment: Pre-treat the cells with varying concentrations of ICI 174864. It is crucial to include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP. [1]3. Stimulation: Stimulate all wells (except the negative control) with a fixed concentration of forskolin to elevate basal cAMP production. [4]4. Incubation: Incubate for 15-30 minutes at 37°C. [1]5. Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis:

-

Plot the measured cAMP concentration against the log concentration of ICI 174864.

-

ICI 174864 will produce a dose-dependent potentiation of the forskolin-stimulated cAMP response, which is the hallmark of inverse agonism at a Gᵢ-coupled receptor. [4]

-

Caption: DOR signaling pathway and points of modulation.

Conclusion

The in vitro characterization of ICI 174864 reveals a pharmacologically complex and powerful research tool. Its high binding affinity and selectivity for the δ-opioid receptor are readily quantifiable through competitive radioligand binding assays. Functional assays, particularly when coupled with Schild analysis, confirm its identity as a potent competitive antagonist. Furthermore, assays like [³⁵S]GTPγS binding and forskolin-stimulated cAMP accumulation are essential to unmask its inverse agonist properties, providing a means to investigate the constitutive activity of the DOR. A thorough application of these methodologies, grounded in an understanding of their underlying principles, is critical for leveraging ICI 174864 to its full potential in advancing our understanding of opioid pharmacology.

References

-

Chiang, T. C., et al. (1996). Inverse agonistic effect of ICI-174864 on the cloned delta-opioid receptor: role of G protein and adenylyl cyclase activation. Molecular Pharmacology, 50(6), 1651-7. [Link]

-

Dray, A., & Nunan, L. (1984). Selective Delta-Opioid Receptor Antagonism by ICI 174,864 in the Central Nervous System. Peptides, 5(5), 1015-6. [Link]

-

Cotton, R., et al. (1984). ICI 174864: a highly selective antagonist for the opioid delta-receptor. European Journal of Pharmacology, 97(3-4), 331-2. [Link]

-

δ receptor. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Schoffelmeer, A. N., Hogenboom, F., & Mulder, A. H. (1987). Inhibition of dopamine-sensitive adenylate cyclase by opioids: possible involvement of physically associated mu- and delta-opioid receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 335(3), 278-84. [Link]

-

Cohen, M. L., et al. (1986). Opioid agonist activity of ICI 174864 and its carboxypeptidase degradation product, LY281217. Journal of Pharmacology and Experimental Therapeutics, 238(3), 769-72. [Link]

-

Long, J. B., et al. (1984). ICI 174864, a putative delta opioid antagonist, reverses endotoxemic hypotension: pretreatment with dynorphin 1-13, A kappa agonist, blocks this action. Neuropeptides, 5(1-3), 291-4. [Link]

-

Papakonstantinou, M., et al. (2021). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. International Journal of Molecular Sciences, 22(21), 11967. [Link]

-

Martin, T. J., et al. (2002). Chronic agonist treatment converts antagonists into inverse agonists at delta-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 302(3), 1056-63. [Link]

-

Massotte, D. (2015). Molecular Pharmacology of δ-Opioid Receptors. Pharmacological Reviews, 67(3), 615-648. [Link]

-

Competitive Antagonism. GraphPad. [Link]

-

Functional Characterization of Sodium Channel Inhibitors at the Delta-Opioid Receptor. ACS Pharmacology & Translational Science. [Link]

-

Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Curious Thinkers. [Link]

-

Schild equation – Knowledge and References. Taylor & Francis. [Link]

-

Kenakin, T. P. (1995). The Schild regression in the process of receptor classification. ResearchGate. [Link]

-

Law, P. Y., et al. (2005). Adenylyl cyclase superactivation induced by long-term treatment with opioid agonist is dependent on receptor localized within lipid rafts and is independent of receptor internalization. Molecular Pharmacology, 67(4), 1353-63. [Link]

-

Stegbauer, J., et al. (2023). Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties. Biochemical Pharmacology, 216, 115793. [Link]

-

Ingram, S. L., & Williams, J. T. (1994). Opioid inhibition of Ih via adenylyl cyclase. Neuron, 13(1), 179-86. [Link]

-

Papakonstantinou, M., et al. (2021). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ICI 174864: a highly selective antagonist for the opioid delta-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inverse agonistic effect of ICI-174,864 on the cloned delta-opioid receptor: role of G protein and adenylyl cyclase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chronic agonist treatment converts antagonists into inverse agonists at delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Opioid inhibition of Ih via adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Investigation of ICI 174864: A Selective Delta-Opioid Receptor Ligand

This guide offers an in-depth exploration of ICI 174864, a pivotal research tool for scientists and professionals in pharmacology and drug development. We will delve into its mechanism of action, quantitative pharmacological profile, and the detailed experimental protocols necessary to investigate its effects. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and well-validated approach to studying the delta-opioid system.

Core Profile and Mechanism of Action

ICI 174864 (N,N-diallyl-Tyr-Aib-Aib-Phe-Leu) is a synthetic peptide that has been instrumental in characterizing the function of the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR) involved in analgesia, mood regulation, and more.[1][2] Its primary and most well-established role is that of a potent and highly selective competitive antagonist for the DOR.[1][3][4] By binding to the receptor, it effectively blocks endogenous ligands like enkephalins and exogenous delta-agonists from initiating downstream signaling.

Interestingly, the pharmacological profile of ICI 174864 is more complex than that of a simple antagonist. Several studies have characterized it as an inverse agonist .[1][3][5] In systems with basal (constitutive) receptor activity, an inverse agonist does not merely block agonist effects but actively reduces this spontaneous signaling, typically by stabilizing an inactive conformational state of the receptor. This property makes ICI 174864 a valuable tool for investigating the intrinsic activity of the delta-opioid receptor.[5][6]

However, its utility can be complicated by observations of partial agonist activity, particularly at higher concentrations or in specific in vivo models.[7][8][9] Some studies report that at higher doses, ICI 174864 can produce antinociceptive (pain-inhibiting) effects on its own, an action that appears to be mediated indirectly through the mu-opioid receptor system.[10] This dual pharmacology necessitates careful dose selection and experimental design to isolate and correctly interpret its antagonist versus agonist effects.

Signaling Pathway Inhibition

The delta-opioid receptor, upon activation by an agonist, couples to inhibitory G proteins (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channels (e.g., activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels). ICI 174864 competitively blocks the initial step of this pathway: agonist binding. As an inverse agonist, it can further suppress any basal G protein activation.

Caption: Workflow for the Mouse Writhing Assay.

Summary of Preliminary In Vivo Findings

-

Antagonism of Delta-Agonists: At lower, non-agonist doses (e.g., 5 μg, i.c.v.), ICI 174864 effectively antagonizes the antinociceptive effects of the selective delta-agonist DPDPE without affecting mu-receptor agonists. T[7]his confirms its role as a selective DOR antagonist in vivo.

-

Intrinsic Agonist-like Effects: At higher doses, ICI 174864 produces dose-related antinociception in the mouse writhing assay. T[7][10]his effect is surprisingly antagonized by the general opioid antagonist naloxone and blocked by pretreatment with an irreversible mu-receptor antagonist, suggesting this analgesic action is related to the mu-receptor system, not a direct delta-agonist effect. *[10] Behavioral Effects: In rats, intracerebroventricular administration of ICI 174864 has been observed to cause postural abnormalities, barrel rotation, and hypothermia. *[7] Therapeutic Potential: In a model of endotoxic shock, ICI 174864 was shown to significantly reverse hypotension, suggesting that delta-opioid receptors play a role in this pathological state. *[11] Limitations: The usefulness of ICI 174864 as a pure antagonist in vivo is limited by its own agonistic properties at higher doses. F[8]urthermore, as a peptide, it has a limited duration of action in vivo.

ICI 174864 is a foundational tool for probing the delta-opioid system. Its high selectivity and well-characterized antagonist properties allow for the precise interrogation of DOR function. However, researchers must remain cognizant of its complex pharmacology. The potential for inverse agonism and partial agonist-like effects at higher doses requires a carefully considered experimental design.

For in vitro studies, ICI 174864 remains a reliable antagonist for receptor binding and functional assays. For in vivo research, dose-response studies are critical to identify a concentration that provides effective antagonism without inducing confounding intrinsic effects. The development of non-peptide antagonists like naltrindole has provided researchers with alternatives that may offer different pharmacokinetic profiles and a reduced likelihood of agonist activity, making the choice of antagonist a critical decision based on the specific research question.

References

- Leander, J. D., Gesellchen, P. D., & Mendelsohn, L. G. (1988). Opioid Antinociceptive Effects of Delta-Receptor Antagonists. Pharmacology Biochemistry and Behavior, 29(2), 351-5.

- Cowan, A., et al. (1985). Studies in vivo with ICI 174864 and [D-Pen2, D-Pen5]enkephalin. Neuropeptides, 5(4-6), 311-314.

- In vitro opioid receptor assays. (n.d.). PubMed.

- BenchChem. (2025). Application Notes and Protocols: Mu Opioid Receptor Antagonist In Vitro Binding Assay. BenchChem.

- BenchChem. (2025). The Role of ICI 174,864 in Elucidating Delta-Opioid Receptor Function: A Technical Guide. BenchChem.

- BenchChem. (2025). An In-Depth Technical Guide to the Delta-Opioid Receptor Selectivity of ICI 174864. BenchChem.

- Dray, A., Nunan, L., & Wire, W. (1984). Selective Delta-Opioid Receptor Antagonism by ICI 174,864 in the Central Nervous System. Peptides, 5(5), 1015-6.

- BenchChem. (2025). A Comparative Guide to the Efficacy of Delta-Opioid Receptor Antagonists: ICI 174864 vs. TIPP-psi. BenchChem.

- Chan, J. S., Chiu, T. T., & Wong, Y. H. (1996). Inverse agonistic effect of ICI-174864 on the cloned delta-opioid receptor: role of G protein and adenylyl cyclase activation. Molecular Pharmacology, 50(6), 1651-7.

- Tocris Bioscience. (n.d.). ICI 174864 | δ Opioid Receptors. Tocris Bioscience.

- Cotton, R., Giles, M. G., Miller, L., Shaw, J. S., & Timms, D. (1984). ICI 174864: a highly selective antagonist for the opioid delta-receptor. European Journal of Pharmacology, 97(3-4), 331-2.

- Reynolds, D. G., Gurll, N. J., Holaday, J. W., & Ganes, E. (1984). ICI 174864, a putative delta opioid antagonist, reverses endotoxemic hypotension: pretreatment with dynorphin 1-13, A kappa agonist, blocks this action. Neuropeptides, 5(1-3), 291-4.

- Pradhan, A. A., Befort, K., Nozaki, C., Gavériaux-Ruff, C., & Kieffer, B. L. (2011). The delta-opioid receptor: an evolving target for the treatment of pain. Frontiers in Pharmacology, 2, 1-18.

- Tao, P. L., Lee, C. R., & Law, P. Y. (1998). Effect of the-opioid receptor antagonists naltrindole and ICI-174,864 on 5-HT.

- Krishnan, S., et al. (1995). The delta opioid receptor antagonist naltrindole attenuates both alcohol and saccharin intake in rats selectively bred for alcohol preference. Experts@Minnesota.

- Wikipedia. (n.d.). Naltrindole. Wikipedia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ICI 174864: a highly selective antagonist for the opioid delta-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inverse agonistic effect of ICI-174,864 on the cloned delta-opioid receptor: role of G protein and adenylyl cyclase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. experts.arizona.edu [experts.arizona.edu]

- 8. Selective delta-opioid receptor antagonism by ICI 174,864 in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ICI 174,864 | δ Opioid Receptors | Tocris Bioscience [tocris.com]

- 10. Opioid antinociceptive effects of delta-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ICI 174864, a putative delta opioid antagonist, reverses endotoxemic hypotension: pretreatment with dynorphin 1-13, A kappa agonist, blocks this action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. experts.umn.edu [experts.umn.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Naltrindole - Wikipedia [en.wikipedia.org]

A Technical Guide to ICI 174865: A Key Tool for Interrogating Delta-Opioid Receptor Function

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of ICI 174865, a cornerstone tool in opioid research. We will delve into its pharmacological profile, detail its application in key experimental protocols for investigating delta-opioid receptor (DOR) function, and offer insights into data interpretation.

Introduction: The Significance of this compound

This compound, chemically known as N,N-diallyl-Tyr-Aib-Aib-Phe-Leu, is a synthetic peptide that has been instrumental in defining the physiological and pathological roles of the delta-opioid system.[1] As a potent and highly selective antagonist for the delta-opioid receptor (DOR), it allows researchers to specifically block DOR activity and thereby deduce its function in complex biological systems.[1][2]

Beyond its role as a competitive antagonist, this compound has also been characterized as an inverse agonist.[1][2] This means it can inhibit the basal, constitutive activity of the DOR, providing a unique mechanism to probe the receptor's intrinsic signaling properties even in the absence of an agonist.[1][3] This dual functionality makes this compound an invaluable asset for a wide range of studies, from basic receptor pharmacology to in vivo behavioral analysis.[4][5]

Pharmacological Profile of this compound

A thorough understanding of a tool compound's pharmacological properties is critical for rigorous experimental design and accurate data interpretation. This compound's utility stems from its high affinity and selectivity for the DOR over other opioid receptor subtypes, namely the mu (MOR) and kappa (KOR) receptors.[1]

Data Presentation: Receptor Binding Selectivity

The binding affinity of a ligand is quantified by its inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher binding affinity.[1] Competitive radioligand binding assays are the gold standard for determining these values.[6][7][8] The data below, summarized from studies using membranes from cells expressing human opioid receptors, clearly demonstrates the selectivity of this compound.

| Receptor Subtype | Radioligand Used | Cell Preparation | Kᵢ (nM) | Selectivity (fold) vs. Delta |

| Delta (δ) | [³H]diprenorphine | HEK293 cell membranes | 1.3 ± 0.2 | - |

| Mu (μ) | [³H]diprenorphine | HEK293 cell membranes | 280 ± 30 | ~215-fold |

| Kappa (κ) | [³H]diprenorphine | HEK293 cell membranes | 430 ± 50 | ~330-fold |

Table 1: Opioid Receptor Binding Affinity of this compound. Data compiled from authoritative sources.[1] Note: Kᵢ values can vary based on experimental conditions, such as the radioligand and cell system used.[9][10]

Mechanism of Action: How this compound Modulates DOR Signaling

Delta-opioid receptors, like other opioid receptors, are G-protein coupled receptors (GPCRs).[11][12][13] They primarily couple to inhibitory G-proteins of the Gαi/o family.[12][14]

Canonical DOR Signaling Pathway:

-

Agonist Binding: An agonist (e.g., the endogenous peptide enkephalin) binds to the DOR.

-

G-Protein Activation: This induces a conformational change in the receptor, promoting the exchange of GDP for GTP on the α-subunit of the associated G-protein.[12]

-

Subunit Dissociation: The Gαi/o-GTP and Gβγ subunits dissociate.[11]

-

Downstream Effects:

This compound exerts its effects by competitively binding to the DOR, physically preventing agonists from docking and initiating this signaling cascade. As an inverse agonist, it can also stabilize the receptor in an inactive conformation, reducing the basal signaling that occurs even without an agonist present.[2]

DOT script for DOR Signaling Pathway Diagram

Caption: DOR signaling cascade and the inhibitory action of this compound.

Experimental Protocols & Applications

This compound is employed in a variety of in vitro and in vivo assays to probe DOR function. This section provides step-by-step methodologies for core experiments.

In Vitro Assays

These assays are performed in controlled cellular or subcellular environments, ideal for dissecting molecular mechanisms.

Principle: This assay quantifies the affinity of this compound for the DOR by measuring its ability to displace a known radiolabeled ligand. The concentration of this compound that displaces 50% of the radioligand is the IC₅₀, which can be converted to the Kᵢ.[7]

Step-by-Step Protocol:

-

Receptor Preparation: Prepare cell membranes from a source rich in DORs, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human delta-opioid receptor.[1][6]

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]

-

Radioligand: Prepare a solution of a DOR-selective radioligand (e.g., [³H]-DPDPE or [³H]-naltrindole) at a concentration near its dissociation constant (Kₑ).

-

Test Compound: Prepare serial dilutions of this compound.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled ligand like naloxone.[6]

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding: Add receptor membranes, radioligand, and the non-specific binding control (naloxone).

-

Competitive Binding: Add receptor membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate, typically for 60-120 minutes at room temperature, to allow the binding to reach equilibrium.[6]

-

Termination & Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters quickly with ice-cold assay buffer to remove residual unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

-

Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[15]

-

DOT script for Competitive Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Principle: This functional assay measures the ability of a DOR agonist to inhibit adenylyl cyclase, and consequently, the ability of this compound to block this inhibition.[16] Forskolin is used to directly stimulate adenylyl cyclase, raising intracellular cAMP levels.[17][18][19] A DOR agonist will counteract this effect. This compound, as an antagonist, will prevent the agonist's inhibitory action, restoring cAMP levels.

Step-by-Step Protocol:

-

Cell Culture: Plate CHO cells stably expressing the human DOR in a suitable microplate (e.g., 384-well) and grow overnight.[17][20]

-

Reagent Preparation:

-

Stimulation Buffer: A physiological buffer (e.g., HBSS) often supplemented with a phosphodiesterase (PDE) inhibitor like IBMX (1 mM) to prevent cAMP degradation.[17][20]

-

Forskolin: Prepare a stock solution in DMSO. The final concentration used is typically around 1-10 µM.[18][21]

-

DOR Agonist: Prepare a solution of a selective DOR agonist (e.g., SNC80).[22]

-

Antagonist: Prepare serial dilutions of this compound.

-

-

Assay Procedure:

-

Aspirate the culture medium from the cells.

-

Pre-incubation with Antagonist: Add the different concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at 37°C. This allows the antagonist to bind to the receptors.

-

Agonist & Forskolin Stimulation: Add a mixture of the DOR agonist (at a concentration that gives a robust response, e.g., its EC₈₀) and forskolin to all wells.

-

Incubation: Incubate for an additional 15-30 minutes at 37°C.[20][21]

-

-

Lysis and Detection: Terminate the reaction by lysing the cells. Quantify the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF, ELISA, or chemiluminescence.[20]

-

Data Analysis:

-

Normalize the data, setting the response with forskolin alone as 100% and the response with forskolin + agonist as 0%.

-

Plot the normalized response against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ of this compound for blocking the agonist effect. This can be used to calculate the antagonist affinity constant (Kₑ).

-

In Vivo Applications

In vivo studies are essential for understanding the physiological effects of DOR modulation in a whole organism.[23]

Example Application: Mouse Writhing Assay for Antinociception

Principle: The writhing assay is a chemical-induced pain model used to screen for analgesic compounds.[5] this compound can be used in this model to determine if a test compound's antinociceptive (pain-relieving) effect is mediated by the DOR.

Methodology Outline:

-

Acclimatization: Acclimate mice to the testing environment.

-

Drug Administration:

-

Group 1 (Control): Administer vehicle.

-

Group 2 (Test Compound): Administer the potential analgesic compound.

-

Group 3 (Antagonist + Test Compound): Pre-treat with an effective dose of this compound (e.g., subcutaneously or intracerebroventricularly) a set time before administering the test compound.[5]

-

-

Induction of Writhing: After the appropriate pre-treatment time, administer an intraperitoneal (i.p.) injection of a chemical irritant like acetic acid or phenylquinone.

-

Observation: Immediately place the mouse in an observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes).

-

Interpretation:

-

If the test compound significantly reduces the number of writhes compared to the control group, it has antinociceptive properties.

-

If pre-treatment with this compound significantly reverses or blocks the antinociceptive effect of the test compound, it provides strong evidence that the compound's analgesic action is mediated, at least in part, through the delta-opioid receptor.

-

Important Note: Some studies have shown that at higher doses, this compound itself can produce antinociceptive effects, potentially through interaction with mu-opioid receptors.[4][5] Therefore, careful dose-response studies are crucial to select a dose that is selective for DOR antagonism without producing confounding agonist effects.

Conclusion

This compound remains a pivotal pharmacological tool for the study of the delta-opioid receptor. Its high selectivity and well-characterized properties as both an antagonist and inverse agonist allow for precise dissection of DOR-mediated signaling pathways and physiological functions. The experimental frameworks provided in this guide—from in vitro binding and functional assays to in vivo behavioral models—offer a robust foundation for researchers aiming to elucidate the complex roles of the delta-opioid system in health and disease.

References

- BenchChem. (n.d.). Application Notes and Protocols: Mu Opioid Receptor Antagonist In Vitro Binding Assay.

- BenchChem. (n.d.). Application Notes and Protocols for the Use of Iodinated Radioligands in Opioid Receptor Competitive Binding Assays.

- Al-Hasani, R., & Bruchas, M. R. (2013). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. PMC.

- Rodriguez-Munoz, M., Sanchez-Blazquez, P., & Garzon, J. (n.d.). Opioid Receptor Interacting Proteins and the Control of Opioid Signaling. PMC - PubMed Central.

- Wang, D., et al. (2021). The G protein-first activation mechanism of opioid receptors by Gi protein and agonists. QRB Discovery, Cambridge University Press & Assessment.

- Kaur, H., et al. (n.d.). Opioid receptors signaling network. PMC - PubMed Central.

- Sigma-Aldrich. (n.d.). Highly sensitive and specific 384 well assay for chemiluminescent detection of cyclic AMP.

- Dray, A., & Nunan, L. (n.d.). Selective Delta-Opioid Receptor Antagonism by ICI 174,864 in the Central Nervous System. [Source not specified].

- BenchChem. (n.d.). An In-Depth Technical Guide to the Delta-Opioid Receptor Selectivity of ICI 174864.

- Revvity. (n.d.). Guide to optimizing agonists of Gαi/o.

- Vaught, J. L., et al. (n.d.). Opioid Antinociceptive Effects of Delta-Receptor Antagonists. PubMed.

- Lelas, S., et al. (1994). Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes. J Pharmacol Exp Ther, 271(3), 1630-7.

- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.

- Zadina, J. E., et al. (2011). In vitro opioid receptor assays. PubMed.

- Bolan, E. A., et al. (n.d.). σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding. PubMed Central.

- Traynor, J. R. (n.d.). Molecular Pharmacology of δ-Opioid Receptors. PMC - PubMed Central - NIH.

- Whistler, J. L., & von Zastrow, M. (2002). Chronic agonist treatment converts antagonists into inverse agonists at delta-opioid receptors. PubMed.

- Springer Nature Experiments. (n.d.). Radioligand Binding Studies.

- ResearchGate. (n.d.). Forskolin-mediated cAMP production in stably transfected CHO cells. (A)....

- ResearchGate. (n.d.). Comparison of the sCT-based cAMP assay and the forskolinbased cAMP....

- Lee, H., et al. (2020). Forskolin Increases cAMP Levels and Enhances Recombinant Antibody Production in CHO Cell Cultures. KAIST (Korea Advanced Institute of Science and Technology).

- BenchChem. (n.d.). In Vitro Functional Assays for Opioid Receptor Activation: Application Notes and Protocols.

- bioRxiv. (2021). Discovery of μ, δ-Opioid receptor dual biased agonists that overcome the limitation of prior....

- Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS.

- Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PubMed Central.

- YouTube. (2021). Animal Behavior & In Vivo Neurophysiology Core, Neurotechnology Center, CU Anschutz Medical Campus.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chronic agonist treatment converts antagonists into inverse agonists at delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective delta-opioid receptor antagonism by ICI 174,864 in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Opioid antinociceptive effects of delta-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 9. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]

- 10. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The G protein-first activation mechanism of opioid receptors by Gi protein and agonists | QRB Discovery | Cambridge Core [cambridge.org]

- 15. ovid.com [ovid.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. researchgate.net [researchgate.net]

- 19. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

- 22. biorxiv.org [biorxiv.org]

- 23. youtube.com [youtube.com]

An In-depth Technical Guide to ICI 174865: Commercial Availability and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 174865 is a potent and highly selective non-competitive antagonist of the delta-opioid receptor (δ-opioid receptor).[1] Its chemical name is N,N-diallyl-tyrosyl-α-aminoisobutyryl-α-aminoisobutyryl-phenylalanyl-leucinol. This peptide-based molecule has been instrumental in the characterization of the δ-opioid receptor system and continues to be a valuable tool in neuroscience and pharmacology research. This guide provides a comprehensive overview of the commercial availability of this compound and a detailed, field-proven methodology for its chemical synthesis.

Commercial Availability

This compound is available from several reputable suppliers of research biochemicals. When sourcing this compound, it is crucial to consider purity, formulation, and storage conditions to ensure the integrity of your experimental results.

| Supplier | Catalog Number | Purity | Formulation | Storage |

| Tocris Bioscience | 0820 | ≥95% (HPLC) | Lyophilized solid | -20°C |

| MedChemExpress | HY-101230 | 98.84% | Lyophilized solid | -20°C (short term), -80°C (long term) |

| APExBIO | B5347 | >98% | Lyophilized solid | -20°C |

| MyBioSource | MBS5775242 | Not specified | Lyophilized solid | -20°C (3 years), -80°C (in solvent, 2 years) |

| Cayman Chemical | Search reveals multiple ICI compounds, but not specifically 174865 under that name. Researchers should verify with the supplier. | - | - | - |

| Selleck Chemicals | Not explicitly listed, researchers should inquire directly. | - | - | - |

Note: Availability and product details are subject to change. It is always recommended to consult the supplier's website for the most current information.

Chemical Synthesis of this compound